molecular formula C16H10F3NO2 B571959 (E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one CAS No. 1207454-88-3

(E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one

Cat. No. B571959
CAS RN: 1207454-88-3
M. Wt: 305.256
InChI Key: HPGCCOHPUIYAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one, also known as TFB-TBOA, is a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and glutamate transporters are responsible for the removal of excess glutamate from the synaptic cleft. TFB-TBOA has been extensively studied due to its potential as a tool for investigating the role of glutamate transporters in various physiological and pathological conditions.

Mechanism of Action

The mechanism of action of (E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one involves its interaction with glutamate transporters. It binds to the transporter protein and blocks the uptake of glutamate into the presynaptic neuron. This leads to an increase in extracellular glutamate levels and can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
(E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been linked to neurotoxicity, seizures, and neuroinflammation. It has also been shown to affect synaptic plasticity and long-term potentiation, which are important processes for learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of (E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one is its potency as a glutamate transporter inhibitor. It can be used at low concentrations to achieve a significant effect on glutamate levels. However, one limitation is its potential for off-target effects. It has been shown to interact with other proteins besides glutamate transporters, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving (E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one. One area of interest is its potential as a therapeutic agent for neurological disorders. It has been shown to have neuroprotective effects in certain models of neurodegeneration. Another area of interest is its use as a tool for investigating the role of glutamate transporters in various physiological and pathological conditions. New studies could also explore the potential for (E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one to be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of (E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one involves a multi-step process that starts with the reaction of 4-(trifluoromethyl)benzaldehyde with 2-aminophenol to form 4-(trifluoromethyl)benzylideneamino-2-phenol. This intermediate is then reacted with isobenzofuran-1(3H)-one in the presence of a base to yield (E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one.

Scientific Research Applications

(E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one has been used extensively in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions. It has been shown to be a potent inhibitor of glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate has been linked to a variety of effects, including neurotoxicity, seizures, and neuroinflammation.

properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methylideneamino]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)11-6-4-10(5-7-11)8-20-14-3-1-2-12-13(14)9-22-15(12)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGCCOHPUIYAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2N=CC3=CC=C(C=C3)C(F)(F)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one

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